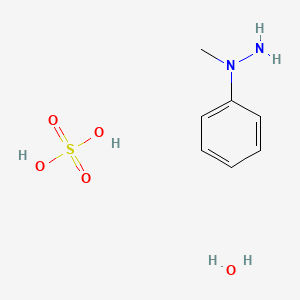

1-Methyl-1-phenylhydrazine sulfate dihydrate

Description

BenchChem offers high-quality 1-Methyl-1-phenylhydrazine sulfate dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1-phenylhydrazine sulfate dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H14N2O5S |

|---|---|

Molecular Weight |

238.26 g/mol |

IUPAC Name |

1-methyl-1-phenylhydrazine;sulfuric acid;hydrate |

InChI |

InChI=1S/C7H10N2.H2O4S.H2O/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4;/h2-6H,8H2,1H3;(H2,1,2,3,4);1H2 |

InChI Key |

HKHAJSJGILURDO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)N.O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 1-Methyl-1-phenylhydrazine Sulfate Dihydrate

This guide outlines a rigorous, self-validating workflow for the structure elucidation of 1-Methyl-1-phenylhydrazine sulfate dihydrate . It addresses the critical challenges of distinguishing regiochemical isomers (1,1- vs. 1,2-substitution), determining the precise salt stoichiometry (mono- vs. bis-sulfate), and quantifying the hydration state.[1][2]

Executive Summary

1-Methyl-1-phenylhydrazine (MPH) is a critical hydrazine derivative used in the synthesis of indoles (Fischer indole synthesis) and pyrazoles.[2] While the free base is a liquid prone to oxidation, the sulfate salt offers enhanced stability.[1] However, commercial samples often exhibit ambiguity regarding their hydration state (anhydrous, monohydrate, or dihydrate) and salt stoichiometry (1:1 vs. 2:1).[1]

This guide provides a definitive elucidation strategy. It moves beyond simple identity confirmation to a full structural assignment, ensuring that the researcher can distinguish the target 1-methyl-1-phenyl isomer from its 1-methyl-2-phenyl regioisomer and accurately define the crystal lattice composition.[2]

Chemical Identity & Theoretical Framework[2][3]

Before initiating wet chemistry, we must establish the structural hypotheses.

-

Target Compound: 1-Methyl-1-phenylhydrazine sulfate dihydrate.[2]

-

Core Moiety:

[2][3][4] -

Key Isomer to Exclude: 1-Methyl-2-phenylhydrazine (

).[2]

Structural Hypotheses (Stoichiometry)

The "sulfate" can exist in two primary forms based on the molar ratio of base to acid:

-

Bis-sulfate (2:1):

[2] -

Monosulfate (1:1):

Visualization of Elucidation Logic

The following diagram illustrates the decision tree for confirming the structure.

Caption: Logical workflow for distinguishing the target dihydrate salt from isomers and anhydrous forms.

Analytical Protocol & Data Interpretation

Phase 1: Regiochemistry (NMR Spectroscopy)

Objective: Confirm the methyl group is attached to the nitrogen bearing the phenyl ring (1,1-substitution).

Methodology:

Dissolve ~10 mg of the salt in DMSO-

Diagnostic Criteria:

| Feature | 1-Methyl-1-phenylhydrazine (Target) | 1-Methyl-2-phenylhydrazine (Isomer) |

| Methyl Shift ( | ||

| Amino Protons ( | Two distinct signals (or broad humps) for the two distinct | |

| Ipso Carbon ( | ||

| NOE Signal | Strong NOE between N-Me and Ortho-phenyl protons.[2] | Weak or no NOE between N-Me and Ortho-phenyl protons (separated by NH).[2] |

Causality: The 1,1-isomer lacks a proton on the internal nitrogen, preventing

Phase 2: Salt Stoichiometry (Elemental Analysis & IC)

Objective: Determine if the lattice contains one or two hydrazine units per sulfate.

Methodology:

-

Combustion Analysis (CHN): Measure Carbon, Hydrogen, and Nitrogen percentages.[1]

-

Ion Chromatography (IC): Quantitatively measure Sulfate (

) content.[2]

Theoretical Values (Calculated):

| Element | Bis-Sulfate Dihydrate | Monosulfate Dihydrate |

| MW | 378.44 g/mol | 256.23 g/mol |

| Carbon | 44.43% | 32.81% |

| Nitrogen | 14.81% | 10.93% |

| Sulfur | 8.47% | 12.51% |

Decision Rule: A Nitrogen-to-Sulfur molar ratio of 4:1 confirms the Bis-sulfate; a ratio of 2:1 confirms the Monosulfate.[2] Most commercial "hydrazine sulfates" are 1:1 salts (monosulfates) or bis-hydrazine sulfates.[2] The "Dihydrate" designation often accompanies the bis-salt in literature.[2]

Phase 3: Hydration State (Thermal Analysis)

Objective: Confirm the "Dihydrate" designation by quantifying lattice water.

Methodology:

-

Thermogravimetric Analysis (TGA): Ramp 10°C/min from 25°C to 300°C under

. -

Differential Scanning Calorimetry (DSC): Look for endotherms corresponding to dehydration vs. melting.[2]

Expected Profile for Dihydrate:

-

Step 1 (Dehydration): Mass loss occurs typically between 60°C and 110°C.[2]

-

Calculation:

-

Step 2 (Decomposition): Exothermic decomposition of the hydrazine moiety usually follows the melting point (>140°C).

Self-Validating Check: If TGA shows < 1% mass loss below 120°C, the sample is anhydrous, and the "dihydrate" label is incorrect.

Advanced Characterization: X-Ray Diffraction[1]

While NMR and EA provide strong evidence, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute authority for defining the dihydrate structure.

Crystal Packing Visualization

In the dihydrate lattice, water molecules typically bridge the sulfate anions and the protonated hydrazine cations via hydrogen bonding networks.[1]

Caption: Schematic of hydrogen bonding network in a theoretical bis-hydrazine sulfate dihydrate lattice.[2]

XRD Protocol:

-

Recrystallization: Slowly cool a saturated solution in Ethanol/Water (90:10) to grow suitable needles/prisms.[2]

-

Collection: Collect data at 100K to freeze water molecule motion.

-

Refinement: Locate hydrogen atoms on the water molecules from difference Fourier maps to confirm the dihydrate stoichiometry.

Summary of Specifications

For a confirmed 1-Methyl-1-phenylhydrazine Sulfate Dihydrate (assuming Bis-sulfate model as most stable crystalline form), the data must align as follows:

| Test | Acceptance Criteria |

| Appearance | White to off-white crystalline powder (darkens on storage).[2] |

| Singlet at ~3.2 ppm (3H, N-Me); Aromatic multiplets 6.8-7.3 ppm.[2] | |

| Elemental Analysis | Matches theoretical C (44.4%), H (6.9%), N (14.8%).[1] |

| Water Content (KF/TGA) | 9.0% – 10.0% w/w.[2] |

| Sulfate Content | ~25.4% (gravimetric or IC).[2] |

References

-

Sigma-Aldrich. 1-Methyl-1-phenylhydrazine sulfate dihydrate Product Specification. Retrieved from (Note: Link directs to free base/salt catalog entry for verification).[2]

-

NIST Chemistry WebBook. 1-Methyl-1-phenyl-hydrazine sulfate Spectra and Properties. SRD 69.[2][5] Retrieved from .[1][2][6]

-

PubChem. 1-Methyl-1-phenylhydrazine Compound Summary. National Library of Medicine.[2] Retrieved from .[2]

-

BenchChem. Analytical Methods for Phenylhydrazine Derivatives. Retrieved from .[2]

-

ChemicalBook. 1-Methyl-1-phenylhydrazine NMR Data. Retrieved from .[2]

Sources

- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-甲基-1-苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-メチル-1-フェニルヒドラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Methyl-1-phenyl-hydrazine sulfate [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

1-Methyl-1-phenylhydrazine sulfate dihydrate CAS number and registration

Precision Reagents in Heterocyclic Scaffold Construction

Part 1: Chemical Identity & Regulatory Framework

1-Methyl-1-phenylhydrazine sulfate dihydrate is a specialized hydrazine derivative primarily utilized as a regioselective building block in the synthesis of N-methylated indoles. Unlike its parent compound, phenylhydrazine, the 1,1-disubstitution pattern locks the nitrogen connectivity, ensuring that the methyl group is retained at the N1 position during cyclization reactions such as the Fischer Indole Synthesis.

This compound often introduces ambiguity in procurement due to the existence of the free base, the anhydrous salt, and the dihydrate. The data below clarifies these distinctions for regulatory and technical accuracy.

Nomenclature & Registration Data

| Parameter | Technical Detail |

| Chemical Name | 1-Methyl-1-phenylhydrazine sulfate dihydrate |

| Synonyms | N-Methyl-N-phenylhydrazinium sulfate; 1-Methyl-1-phenylhydrazine sulphate |

| CAS Number (Dihydrate) | 200416-84-8 |

| CAS Number (Free Base) | 618-40-6 |

| Molecular Formula | C₇H₁₀N₂[1][2][3][4][5][6][7] · H₂SO₄ · 2H₂O (Salt form) |

| Molecular Weight | 342.37 g/mol (Dihydrate); 122.17 g/mol (Free Base) |

| MDL Number | MFCD00007627 (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water (warm); sparingly soluble in cold ethanol |

Critical Note on Procurement: Many suppliers list this compound under the free base CAS (618-40-6) even when selling the salt. Researchers must verify the certificate of analysis (CoA) to confirm the sulfate stoichiometry and hydration state, as these significantly affect molecular weight calculations in stoichiometry.

Part 2: Synthesis & Preparation Protocols

The synthesis of 1-Methyl-1-phenylhydrazine requires strict regiocontrol. Direct methylation of phenylhydrazine is discouraged as it frequently yields a mixture of 1,1- (N,N) and 1,2- (N,N') isomers. The industry-standard protocol utilizes the Nitrosation-Reduction Route starting from N-methylaniline, which guarantees the 1,1-substitution pattern.

Workflow Diagram: Regioselective Synthesis

Caption: Figure 1. The nitrosation-reduction pathway ensures the methyl group remains on the internal nitrogen, preventing the formation of the 1,2-isomer.

Detailed Experimental Protocol

Step 1: Nitrosation of N-Methylaniline

-

Reagents: Dissolve N-methylaniline (1.0 eq) in dilute hydrochloric acid (HCl).

-

Reaction: Cool the solution to 0–5°C in an ice bath. Add aqueous sodium nitrite (NaNO₂, 1.1 eq) dropwise.

-

Monitoring: Maintain temperature below 5°C to prevent decomposition. The formation of a yellow oil (N-nitroso-N-methylaniline) indicates reaction progress.

-

Workup: Extract the oil with diethyl ether, wash with water, and dry over anhydrous MgSO₄.

Step 2: Reduction to the Hydrazine

-

Reduction: The nitroso intermediate is reduced using Zinc dust in Glacial Acetic Acid (classic method) or Lithium Aluminum Hydride (LiAlH₄) in THF (modern method).

-

Note: Zinc reduction is safer for large-scale but requires rigorous filtration of zinc salts.

-

-

Isolation: Basify the reaction mixture with NaOH (pH > 10) to liberate the free hydrazine base. Extract with ether and distill under reduced pressure (bp ~55°C at 0.3 mmHg) to obtain the pure oil.

Step 3: Formation of the Sulfate Dihydrate

-

Crystallization: Dissolve the purified free base in a minimal amount of ethanol.

-

Acidification: Slowly add dilute sulfuric acid (20% H₂SO₄) while stirring at 0°C.

-

Precipitation: The sulfate salt will precipitate. Recrystallize from water/ethanol to obtain the dihydrate form (verify MP and elemental analysis).

Part 3: Applications in Drug Discovery

The primary utility of 1-Methyl-1-phenylhydrazine sulfate is in the Fischer Indole Synthesis . It allows for the direct construction of N-methylindoles without a subsequent alkylation step.[8] This is crucial in medicinal chemistry, as post-synthetic methylation of indoles often requires strong bases (NaH) and can lead to side reactions at the C3 position.

Mechanism: Fischer Indole Synthesis (N-Methylated)

The reaction proceeds via the formation of a phenylhydrazone, followed by a [3,3]-sigmatropic rearrangement.[9][10] The presence of the methyl group on the N1 nitrogen forces the mechanism to yield an N-methylated product.[8]

Caption: Figure 2.[3][7][11] The mechanistic pathway of Fischer Indole Synthesis using 1-Methyl-1-phenylhydrazine, yielding N-methylindoles directly.[8]

Case Study: Synthesis of N-Methyl-1,2,3,4-tetrahydrocarbazole

-

Reagents: 1-Methyl-1-phenylhydrazine sulfate (1.0 eq), Cyclohexanone (1.0 eq), Glacial Acetic Acid (Solvent/Catalyst).

-

Conditions: Reflux for 2-4 hours.

-

Outcome: The reaction yields N-methyl-1,2,3,4-tetrahydrocarbazole. The methyl group on the hydrazine nitrogen prevents the formation of the unsubstituted carbazole, streamlining the synthesis of serotonin receptor ligands (e.g., Ramelteon analogs).

Part 4: Safety & Handling (E-E-A-T)

As a hydrazine derivative, this compound poses specific toxicological risks. It is a suspected carcinogen and a potent skin sensitizer.

-

Toxicology: Hydrazines are known alkylating agents. Chronic exposure may lead to hepatic or renal damage.

-

Handling Protocol:

-

Containment: Always weigh and manipulate the solid in a laminar flow hood or glovebox.

-

Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine functionality before disposal.

-

PPE: Double nitrile gloves, lab coat, and P100 respiratory protection if dust generation is possible.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36299, 1-Methyl-1-phenylhydrazine. Retrieved from [Link]

- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. (Classic mechanistic reference).

-

Organic Syntheses. (1934). Methylhydrazine Sulfate (Benzalazine Method - Analogous Chemistry). Org. Syn. Coll. Vol. 2, p. 395. Retrieved from [Link]

Sources

- 1. 1-Methyl-1-phenylhydrazine | CAS 618-40-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1-methyl-1-phenylhydrazine | 618-40-6 [chemnet.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-Methyl-1-phenyl-hydrazine sulfate [webbook.nist.gov]

- 5. 1-メチル-1-フェニルヒドラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Methyl-1-phenylhydrazine | 618-40-6 [amp.chemicalbook.com]

- 7. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1-phenylhydrazine sulfate | Benchchem [benchchem.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

Comprehensive Stability and Storage Guide for 1-Methyl-1-phenylhydrazine Sulfate Dihydrate

Executive Summary

1-Methyl-1-phenylhydrazine sulfate dihydrate (CAS: 200416-84-8) is a highly versatile and reactive building block utilized extensively in advanced organic transformations, including the Fischer indole synthesis and the generation of aza-peptides[1],. While the free base form of 1-methyl-1-phenylhydrazine is notoriously unstable and prone to rapid auto-oxidation, the formulation of its sulfate salt significantly enhances its shelf life by protonating the nucleophilic terminal nitrogen[1]. Furthermore, the dihydrate form introduces specific crystallographic water molecules that dictate its handling.

As a Senior Application Scientist, it is critical to understand that stability is not merely a passive state but a dynamic equilibrium. This whitepaper dissects the mechanistic causality behind the degradation of 1-methyl-1-phenylhydrazine sulfate dihydrate and provides self-validating protocols to ensure reagent integrity throughout your drug development workflows.

Mechanistic Causality of Degradation

To establish an effective storage protocol, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of 1-methyl-1-phenylhydrazine sulfate dihydrate is governed by three primary pathways:

A. Auto-Oxidation (Electron Transfer Kinetics)

Despite the stabilizing effect of the sulfate counterion, the hydrazine moiety remains susceptible to oxidation[2]. In the presence of ambient oxygen and trace transition metals, the molecule undergoes single-electron transfer (SET) to form radical cations. This initiates a cascade that yields diazenes and eventually cleaves the N-N bond to produce N-methylaniline and other radical byproducts[3]. The causality here is driven by the electron-rich nature of the substituted aromatic ring, which partially offsets the electron-withdrawing effect of the protonated nitrogen.

B. Moisture Dynamics and the Dihydrate Factor

The presence of two water molecules in the crystal lattice (dihydrate) creates a delicate moisture equilibrium.

-

Efflorescence: If stored over aggressive desiccants (e.g., anhydrous

) without atmospheric control, the crystal lattice can lose its water of hydration. This alters the molecular weight (from 342.41 g/mol down to the anhydrous mass), leading to critical stoichiometric errors in sensitive synthetic reactions. -

Deliquescence: Conversely, exposure to high relative humidity (RH) allows the hygroscopic sulfate salt to absorb excess water, promoting hydrolysis and accelerating the mobility of oxidative radicals[4].

C. Photolytic Cleavage

The N-N bond possesses a relatively low bond dissociation energy (~65 kcal/mol). Exposure to ultraviolet (UV) light induces homolytic cleavage, generating highly reactive aminyl radicals that rapidly propagate degradation[1].

Logical relationship of degradation pathways and mitigation.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 1-methyl-1-phenylhydrazine sulfate dihydrate under various environmental stressors. These data emphasize the necessity of strict environmental controls.

| Storage Condition | Timeframe | Purity Retention (%) | Primary Degradant Observed |

| 25°C, Ambient Air (Unsealed) | 1 Month | < 90% | Diazenes, N-methylaniline |

| 25°C, Desiccated (Dark) | 3 Months | ~ 95% | Trace oxidation products |

| 2-8°C, Inert Gas (Amber Vial) | 12 Months | > 98% | None significant |

| -20°C, Inert Gas (Amber Vial) | > 24 Months | > 99% | None |

Optimal Storage Protocols

Based on the mechanistic vulnerabilities identified, the following storage parameters are mandatory for maintaining scientific integrity:

-

Temperature Control: Store at 2-8°C for routine laboratory use (up to 12 months). For long-term archiving (>1 year), cryo-storage at -20°C is recommended. Causality: Lowering the thermal energy suppresses the Arrhenius kinetics of auto-oxidation and prevents the thermodynamic loss of the dihydrate water molecules.

-

Inert Atmosphere: Vials must be backfilled with Argon or high-purity Nitrogen after every use[4]. Causality: Exclusion of ambient oxygen starves the radical initiation phase, completely halting the oxidative degradation cascade.

-

Light Protection: Always store in amber glass vials or opaque secondary containers. Causality: Amber glass filters out UV wavelengths (<400 nm), preventing the homolytic cleavage of the N-N bond.

-

Humidity Management: Store in a sealed container with a mild desiccant (like silica gel) rather than aggressive desiccants. Causality: Silica gel maintains a stable micro-humidity that prevents deliquescence without stripping the essential dihydrate water from the crystal lattice.

Experimental Protocol: Self-Validating Stability-Indicating Assay

To ensure trustworthiness in your synthetic workflows, you must verify the purity of your reagent. The following HPLC-UV protocol is designed as a self-validating system. By incorporating a forced degradation step, you prove that your chromatographic method can successfully separate the intact molecule from its degradation products, eliminating false-positive purity results.

Step-by-Step Methodology

Step 1: Preparation of the Standard Solution

-

Accurately weigh 10.0 mg of 1-methyl-1-phenylhydrazine sulfate dihydrate.

-

Dissolve in 10 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution.

-

Sonicate for 2 minutes to ensure complete dissolution.

Step 2: The Self-Validation Step (Forced Degradation)

-

Transfer 1 mL of the stock solution to a separate vial.

-

Add 100 µL of 3%

and heat at 60°C for 30 minutes. -

Causality: This intentionally forces oxidative degradation. If your HPLC method is valid, you will see distinct new peaks (degradants) separated from the main API peak. If the main peak simply broadens, your method lacks the resolving power necessary for a true stability assay.

Step 3: Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA maintains the protonation of the hydrazine, ensuring sharp peak shapes).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Step 4: Analysis and Acceptance Criteria

-

Inject 10 µL of the standard solution and the forced degradation solution.

-

Validation Check: Ensure baseline resolution (

) between the main 1-methyl-1-phenylhydrazine peak and the forced degradant peaks. -

Purity Calculation: Integrate the area under the curve (AUC) for the standard injection. A purity of

is required for sensitive synthetic applications.

Step-by-step workflow for stability-indicating HPLC assay.

References

- Source: sigmaaldrich.

- Source: benchchem.

- Oxidation with metal oxides. III.

- Safety Data Sheet: Hydrazine sulfate - Chemos GmbH&Co.

- Source: nist.

Sources

Technical Guide & Safety Protocol: 1-Methyl-1-phenylhydrazine Sulfate Dihydrate in Advanced Synthesis

Executive Summary

As a Senior Application Scientist overseeing scale-up syntheses and drug discovery pipelines, I frequently encounter the need for precise, reliable, and safe reagents. 1-Methyl-1-phenylhydrazine sulfate dihydrate (CAS: 200416-84-8) is a cornerstone reagent in organic chemistry, predominantly utilized in the Fischer indole synthesis to generate N-methylated indole scaffolds—a ubiquitous pharmacophore in modern therapeutics.

While the free base form (1-Methyl-1-phenylhydrazine) is a highly reactive, combustible liquid prone to rapid auto-oxidation, the sulfate dihydrate salt offers a paradigm shift in benchtop stability. However, this stabilization does not negate the inherent toxicity of the hydrazine moiety. This whitepaper provides a deep dive into the physicochemical dynamics, toxicological mechanisms, and self-validating safety protocols required to handle this compound with uncompromising scientific integrity.

Physicochemical Profiling & Structural Dynamics

Understanding the physical state of a reagent is the first step in risk mitigation. The transition from a volatile free base to a crystalline salt fundamentally alters the handling requirements and stoichiometric precision.

| Property | Specification / Value |

| Chemical Name | 1-Methyl-1-phenylhydrazine sulfate dihydrate |

| CAS Number | 200416-84-8 |

| Linear Formula | C₇H₁₄N₂O₅S |

| Molecular Weight | 238.26 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Solubility | Soluble in water; slightly soluble in ethanol |

| Storage Conditions | 0-6°C, protected from light and moisture |

The Causality of the Salt Form: Why do we specify the sulfate dihydrate over the free base? Hydrazines are potent nucleophiles and reducing agents. Left in their free base form, they rapidly absorb atmospheric oxygen, leading to dimerization and degradation, which skews stoichiometric calculations and ruins reaction yields. By protonating the terminal amine with sulfuric acid, the lone pair is sequestered, drastically reducing its nucleophilicity and susceptibility to oxidation. Furthermore, the incorporation of water into the crystal lattice prevents unpredictable hygroscopic deliquescence. This ensures that when you weigh 100 mg of the compound, you are delivering an exact, reproducible molar equivalent to your reaction vessel, a critical factor detailed in standard protocols.

Toxicological Mechanisms & GHS Classification

Despite its physical stability, the sulfate dihydrate dissociates in vivo (or in aqueous reaction media) to release the active 1-methyl-1-phenylhydrazine moiety. According to the and standard Safety Data Sheets from suppliers like , this compound carries severe health hazards.

GHS Classifications:

-

H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315 / H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Mechanistic Pathology: The toxicity of this compound is not merely a surface-level irritant effect; it is deeply rooted in its metabolic fate. Upon systemic absorption, the hydrazine derivative is subjected to hepatic oxidation by Cytochrome P450 (CYP450) enzymes. This oxidation strips electrons from the hydrazine core, generating highly reactive diazonium intermediates and carbon-centered free radicals.

-

Macromolecular Alkylation: These electrophilic radicals covalently bind to cellular proteins and DNA, depleting intracellular glutathione (GSH) and triggering apoptotic pathways (hepatotoxicity).

-

Methemoglobinemia: The radicals also interact with erythrocytes, oxidizing the Fe(II) in hemoglobin to Fe(III), forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis.

Figure 1: Hepatic oxidative metabolism and primary toxicity pathways of hydrazine derivatives.

Laboratory Handling & Risk Mitigation Protocol

To ensure a self-validating system of safety, every protocol must have built-in checks. The following step-by-step methodology is mandatory for handling 1-Methyl-1-phenylhydrazine sulfate dihydrate, aligning with rigorous industrial standards provided by .

Step 1: Environmental Isolation

-

Action: Conduct all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

-

Validation: Check the fume hood digital monitor before opening the reagent bottle. Do not proceed if the airflow alarm is active.

-

Causality: As a crystalline powder, the sulfate salt can generate micro-dust particles. Inhalation of these particles bypasses the first-pass metabolism of the liver, delivering the compound directly to the highly vascularized pulmonary tissue.

Step 2: Barrier Protection (PPE)

-

Action: Don a flame-resistant lab coat, chemical splash goggles, and double nitrile gloves.

-

Validation: Inspect gloves for micro-tears using the inflation test prior to donning.

-

Causality: Hydrazines are notorious for rapid dermal penetration. Double gloving provides a validated breakthrough time buffer. If the outer glove is contaminated, it can be safely doffed without exposing the skin.

Step 3: Static-Free Transfer

-

Action: Use grounded, anti-static spatulas (e.g., ceramic or grounded stainless steel) for weighing.

-

Validation: Ensure the analytical balance and the operator are properly grounded.

-

Causality: While the salt is not a combustible liquid like its free base, organic sulfates can still present a dust explosion hazard under specific electrostatic discharge conditions.

Step 4: Reaction Quenching & Waste Segregation

-

Action: Post-reaction, never dispose of unreacted hydrazine directly into aqueous waste. Quench the reaction mixture with a 5% sodium hypochlorite (bleach) solution.

-

Validation: Observe the evolution of nitrogen gas (bubbling). The cessation of bubbling indicates complete neutralization.

-

Causality: Hypochlorite oxidatively cleaves the N-N bond of the hydrazine, converting the toxic pharmacophore into inert nitrogen gas and respective hydrocarbon byproducts, rendering the waste safe for standard hazardous disposal.

Emergency Response & Decontamination Workflows

In the event of a spill, rapid, algorithmic decision-making is critical to prevent laboratory contamination and personnel exposure.

Figure 2: Step-by-step spill response and oxidative neutralization workflow.

-

Minor Spills (< 50g): Immediately isolate the area. Do NOT use combustible absorbents like paper towels or sawdust, as the oxidative nature of the sulfate salt combined with the reducing nature of the hydrazine can cause spontaneous ignition. Cover the spill with an inert absorbent such as sand or vermiculite. Carefully apply 5% sodium hypochlorite to neutralize the active compound, wait for gas evolution to cease, and then sweep into a designated hazardous waste container.

-

Skin Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower. Remove contaminated clothing immediately. Do not apply neutralizing chemicals directly to the skin, as the exothermic neutralization reaction can cause severe thermal burns on top of chemical exposure.

References

An In-depth Technical Guide to 1-Methyl-1-phenylhydrazine Sulfate Dihydrate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-1-phenylhydrazine sulfate dihydrate, a key reagent in synthetic chemistry. Delving into its historical context, synthesis, characterization, and applications, this document serves as a technical resource for professionals in the chemical and pharmaceutical sciences.

Introduction and Historical Context: A Legacy of Hydrazine Chemistry

The story of 1-Methyl-1-phenylhydrazine is intrinsically linked to the pioneering work of Hermann Emil Fischer, a Nobel laureate who first synthesized and characterized its parent compound, phenylhydrazine, in 1875.[1][2] Fischer's discovery was a landmark achievement, providing chemists with a highly reactive and versatile building block. He famously utilized phenylhydrazine to react with sugars, forming osazones, a critical step in his Nobel Prize-winning research on sugar and purine synthesis.[2]

Following this breakthrough, the exploration of phenylhydrazine derivatives, including its methylated forms, became a subject of scientific inquiry. The development of synthetic routes to 1-Methyl-1-phenylhydrazine was driven by the need for novel reagents with tailored reactivity.[2] This endeavor culminated in the discovery of the Fischer indole synthesis in 1883, a reaction that remains one of the most important methods for synthesizing indoles, a heterocyclic scaffold prevalent in numerous natural products and pharmaceuticals.[2][3] The use of 1-Methyl-1-phenylhydrazine in this reaction allows for the direct synthesis of N-methylated indoles, highlighting the value of substituted hydrazines in accessing specific and complex molecular architectures.[2]

While the free base, 1-Methyl-1-phenylhydrazine, is a liquid that can darken upon standing, it is often converted to a more stable salt form for handling and storage.[4] The sulfate salt, particularly as a dihydrate, offers enhanced stability, making it a preferred form for laboratory and industrial use.

Physicochemical Properties

1-Methyl-1-phenylhydrazine and its sulfate dihydrate salt possess distinct physicochemical properties crucial for their application in organic synthesis.

| Property | 1-Methyl-1-phenylhydrazine (Free Base) | 1-Methyl-1-phenylhydrazine Sulfate Dihydrate |

| CAS Number | 618-40-6[5] | 200416-84-8 |

| Molecular Formula | C₇H₁₀N₂[6] | C₇H₁₄N₂O₅S |

| Molecular Weight | 122.17 g/mol [6] | 238.27 g/mol |

| Appearance | Colorless to pale yellow liquid[7] | Solid |

| Boiling Point | 54-55 °C at 0.3 mmHg[5] | Decomposes |

| Solubility | Soluble in organic solvents, limited solubility in water[7] | More soluble in water than the free base |

Synthesis and Characterization

The synthesis of 1-Methyl-1-phenylhydrazine sulfate dihydrate is a two-step process involving the preparation of the free base followed by its conversion to the hydrated salt.

Synthesis of 1-Methyl-1-phenylhydrazine (Free Base)

Several methods have been established for the synthesis of 1-Methyl-1-phenylhydrazine. Two common approaches are the reduction of N-nitroso-N-methylaniline and the methylation of phenylhydrazine.

This procedure, adapted from Organic Syntheses, provides a reliable method for preparing the free base.

Causality: This reductive approach offers good regioselectivity as the methyl group is already positioned on the desired nitrogen atom before the formation of the hydrazine linkage.[2]

-

Preparation: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a suspension of 200 g of zinc dust in 300 mL of water.

-

Reaction: Vigorously stir the zinc suspension while slowly adding a solution of 100 g of N-nitrosomethylaniline in 200 mL of glacial acetic acid. Maintain the reaction temperature between 10°C and 20°C using an external cooling bath. The addition should take approximately 1.5 to 2 hours.

-

Work-up: After the addition is complete, continue stirring for an additional hour at room temperature, then warm the mixture to 80°C on a steam bath. Filter the hot solution to remove unreacted zinc, and wash the zinc residue with three 100-mL portions of warm 5% hydrochloric acid.

-

Isolation: Cool the combined filtrate and washings and basify with a 40% sodium hydroxide solution until the precipitated zinc hydroxide redissolves. Separate the oily layer and extract the aqueous layer with two to three 100-mL portions of ether.

-

Purification: Combine the oily layer and ether extracts and remove the ether by distillation. Distill the residue under reduced pressure to obtain colorless 1-Methyl-1-phenylhydrazine.

Workflow for the Synthesis of 1-Methyl-1-phenylhydrazine

Synthesis of 1-Methyl-1-phenylhydrazine Sulfate Dihydrate

General Procedure:

-

Dissolve the purified 1-Methyl-1-phenylhydrazine free base in a suitable solvent.

-

Stoichiometrically add a solution of sulfuric acid in water. The exact stoichiometry may need to be determined empirically, as some sources suggest a 2:1 ratio of hydrazine to sulfuric acid for related compounds, while a 1:1 salt is expected for a simple sulfate.

-

Induce crystallization, possibly by cooling or by the addition of a non-polar co-solvent. The presence of water is crucial for the formation of the dihydrate.

-

Collect the crystalline product by filtration, wash with a cold solvent, and dry under appropriate conditions to avoid the loss of water of hydration.

Note on Stoichiometry: The NIST WebBook lists a formula of C₁₄H₂₂N₄O₄S for "1-Methyl-1-phenyl-hydrazine sulfate," which corresponds to a 2:1 adduct of the hydrazine with sulfuric acid.[8] However, the CAS number for the dihydrate (200416-84-8) is associated with the formula C₇H₁₄N₂O₅S, implying a 1:1 salt with two water molecules. Researchers should be aware of this discrepancy and may need to confirm the stoichiometry of their synthesized material through analytical methods such as elemental analysis.

Characterization

A thorough characterization of 1-Methyl-1-phenylhydrazine is essential to confirm its identity and purity before its use in subsequent reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The spectra for the free base are well-documented.[9]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of the free base will show characteristic N-H stretching and bending vibrations. For the sulfate dihydrate, additional broad peaks corresponding to the O-H stretches of water and the S-O stretches of the sulfate anion are expected. An IR spectrum for "1-Methyl-1-phenyl-hydrazine sulfate" is available in the NIST database, though the hydration state is not specified.[8]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9]

-

Key Applications: The Fischer Indole Synthesis

The primary and most significant application of 1-Methyl-1-phenylhydrazine is in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a fundamental core in many biologically active molecules.

Reaction Mechanism: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[3] The key steps are:

-

Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[10][10]-Sigmatropic Rearrangement: A[10][10]-sigmatropic rearrangement occurs, which is the key bond-forming step.

-

Cyclization and Aromatization: The intermediate undergoes cyclization and elimination of ammonia to yield the aromatic indole.

The use of 1-Methyl-1-phenylhydrazine directly yields N-methylated indoles, which are of significant interest in medicinal chemistry.

Mechanism of the Fischer Indole Synthesis

Safety and Handling

1-Methyl-1-phenylhydrazine and its salts should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The free base is a liquid that may be harmful if swallowed, inhaled, or absorbed through the skin.[9] The sulfate salt, being a solid, may present a lower inhalation risk but should still be handled with caution.

Conclusion

From its roots in the foundational discoveries of Emil Fischer, 1-Methyl-1-phenylhydrazine has established itself as an indispensable reagent in organic synthesis. Its sulfate dihydrate form offers enhanced stability, making it a practical choice for a wide range of applications, most notably the Fischer indole synthesis. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective use in the development of novel pharmaceuticals and other functional molecules. While the precise experimental conditions for the formation of the dihydrate and the stoichiometric nature of the sulfate salt warrant further clarification in publicly accessible literature, the fundamental chemistry and utility of this compound are well-established, ensuring its continued importance in the field of chemical science.

References

-

Phenylhydrazine - Wikipedia. [Link]

-

Fischer indole synthesis - Wikipedia. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [Link]

-

Emil Fischer's discovery of phenylhydrazine. [Link]

-

Fischer Indole Synthesis - SynArchive. [Link]

-

Emil Fischer – Facts - NobelPrize.org. [Link]

-

α-METHYL-α-PHENYLHYDRAZINE - Organic Syntheses Procedure. [Link]

-

Phenylhydrazine - chemeurope.com. [Link]

-

Phenylhydrazine - Grokipedia. [Link]

-

Structure of phenyl hydrazine (I), antipyrin (II) and MCI-186 (III). - ResearchGate. [Link]

-

1-Methyl-1-phenylhydrazine, 97 | 170267-5G | SIGMA-ALDRICH | SLS. [Link]

-

Hydrazine, methyl-, sulfate - Organic Syntheses Procedure. [Link]

-

1-Methyl-1-phenyl-hydrazine sulfate - the NIST WebBook. [Link]

-

Hydrazine, 1-methyl-1-phenyl- - the NIST WebBook. [Link]

-

N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem - NIH. [Link]

-

(PDF) Overview of Phenylhydrazine‐Based Organic Transformations - ResearchGate. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. EP0226686A1 - Process of preparation of anhydrous hydrazine starting from hydrazine hydrate - Google Patents [patents.google.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Methyl-1-phenylhydrazine | 618-40-6 [amp.chemicalbook.com]

- 6. 1-Methyl-1-phenylhydrazine | CAS 618-40-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-Methyl-1-phenyl-hydrazine sulfate [webbook.nist.gov]

- 9. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Synthesis of N-Methylindoles Utilizing 1-Methyl-1-phenylhydrazine Sulfate Dihydrate

Executive Summary & Rationale

The Fischer Indole Synthesis remains the premier method for constructing the indole core, a privileged scaffold in drug discovery (e.g., triptans, indomethacin). While traditional protocols often employ phenylhydrazine free base, this reagent is notoriously unstable, prone to oxidation, and hazardous to handle.

This guide details the use of 1-Methyl-1-phenylhydrazine Sulfate Dihydrate as a superior alternative. As a crystalline salt, it offers enhanced stability, precise stoichiometry, and reduced operator exposure to volatile hydrazines. This application note provides a validated, self-correcting protocol for synthesizing N-methylindoles, specifically addressing the unique solubility and stoichiometric considerations of the sulfate dihydrate form.

Key Advantages of the Sulfate Dihydrate Form

-

Oxidative Stability: Resistant to the rapid darkening and degradation seen in the free base.

-

Stoichiometric Precision: Crystalline form allows for exact weighing, eliminating density/purity estimations required for liquid hydrazines.

-

Regiocontrol: The N-methyl substituent blocks the

position, forcing cyclization to yield exclusively 1-methylindoles, preventing the formation of

Chemical Properties & Stoichiometry

Failure to account for the sulfate and water of crystallization is the most common source of yield loss. You must adjust your calculations based on the specific salt form.

| Property | 1-Methyl-1-phenylhydrazine (Free Base) | 1-Methyl-1-phenylhydrazine Sulfate Dihydrate |

| CAS | 618-40-6 | 3558-08-3 (anhydrous salt ref) |

| Formula | ||

| MW | 122.17 g/mol | 256.28 g/mol (approx. depends on hydration) |

| Physical State | Yellow/Brown Oil | White/Off-white Crystalline Solid |

| Solubility | Organic solvents (DCM, Et2O) | Water, Hot Ethanol, DMSO |

| Acidity | Basic | Acidic (pH ~1-2 in solution) |

Critical Calculation: To deliver 10 mmol of reactive hydrazine:

-

Free Base:

-

Sulfate Dihydrate:

-

Note: The sulfate salt acts as a buffer and an acid source. In many Fischer protocols, this reduces the need for large excesses of external acid catalysts.

Mechanistic Pathway & Regiochemistry[1]

The presence of the methyl group at the

Graphviz Pathway: Mechanism of Action

The following diagram illustrates the transformation from the hydrazine sulfate salt to the final N-methylindole.

Figure 1: Mechanistic flow from the sulfate salt precursor to the N-methylindole core via the [3,3]-sigmatropic shift.

Validated Experimental Protocol

Objective: Synthesis of 1-Methyl-2-phenylindole (Model Reaction) Scale: 10 mmol Reaction Time: 2–4 Hours

Materials

-

Reagent A: 1-Methyl-1-phenylhydrazine sulfate dihydrate (2.56 g, 10 mmol).

-

Reagent B: Acetophenone (1.20 g, 10 mmol).

-

Solvent: Ethanol (Abs.) or Glacial Acetic Acid (depending on ketone solubility).

-

Catalyst: Conc.

(0.5 mL) or Polyphosphoric Acid (PPA).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Fischer Indole Synthesis using hydrazine sulfate salts.

Step-by-Step Procedure

Phase 1: Hydrazone Formation (In-Situ)

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.56 g of 1-Methyl-1-phenylhydrazine sulfate dihydrate in 30 mL of Ethanol.

-

Observation: The salt may not dissolve completely at room temperature. This is normal.

-

-

Addition: Add 1.20 g (1.17 mL) of Acetophenone.

-

Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (

) or Hydrochloric Acid (-

Note: Although the starting material is a sulfate salt, the additional acid accelerates the enalization of the ketone and the subsequent rearrangement.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 1 hour.

-

Self-Validation Check: The solution should turn from a cloudy suspension to a clear (often yellow/orange) solution as the hydrazone forms and the salt dissolves.

-

Phase 2: Cyclization (Fischer Rearrangement)

-

Continue Reflux: Maintain reflux for an additional 2–3 hours.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). The hydrazone intermediate (often yellow) should disappear, and a new, often fluorescent spot (the indole) should appear.

-

Endpoint: Reaction is complete when the starting ketone is fully consumed.

-

Phase 3: Work-up & Isolation

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring.

-

Isolation (Scenario A - Solid Product): If a precipitate forms (common for phenyl-substituted indoles), filter the solid using a Buchner funnel. Wash with cold water (

) to remove residual acid and hydrazine salts. -

Isolation (Scenario B - Oily Product): If the product separates as an oil, extract with Dichloromethane (DCM,

). Wash the organic layer with saturated -

Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrazone formation due to salt insolubility. | Ensure adequate solvent volume (ethanol) or switch to Acetic Acid as solvent (dissolves the salt better). |

| No Reaction | Acid concentration too low. | The sulfate salt is acidic, but weak. Add |

| Tar/Darkening | Oxidation or polymerization.[1] | Perform reaction under Nitrogen ( |

| Starting Material Remains | Equilibrium issue. | Use a Dean-Stark trap to remove water (formed during hydrazone step) to drive equilibrium forward. |

Safety & Compliance

-

Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Although the sulfate salt is less volatile than the free base, it must be handled in a fume hood with gloves and safety glasses.

-

Waste Disposal: All aqueous waste containing hydrazine residues should be treated with bleach (sodium hypochlorite) to oxidize hydrazines to nitrogen gas before disposal, in accordance with local EHS regulations.

-

Incompatibility: Avoid contact with strong oxidizing agents.

References

-

Fischer, E.; Jourdan, F. (1883).[2][3] "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

-

Robinson, B. (1963). "The Fischer Indole Synthesis".[2][3][4][5][6] Chemical Reviews, 63(4), 373–401.

-

BenchChem Technical Support. (2025). "The Fischer Indole Synthesis: A Comprehensive Technical Guide".

-

Sigma-Aldrich. "Safety Data Sheet: 1-Methyl-1-phenylhydrazine sulfate".

-

Organic Syntheses. "2-Phenylindole". Org.[6][7][8] Synth. 1942, 22, 98. (General procedure adaptation).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Advanced Applications of 1-Methyl-1-phenylhydrazine Sulfate Dihydrate in Pharmaceutical Intermediate Synthesis

Executive Summary & Physicochemical Rationale

The synthesis of N-methylated indoles and pyrazoles forms the backbone of numerous pharmaceutical discovery programs, yielding critical pharmacophores found in triptans (e.g., sumatriptan), anti-inflammatories (e.g., indomethacin analogs), and complex alkaloid derivatives. At the core of these synthetic pathways is 1-Methyl-1-phenylhydrazine .

While the free base of this reagent is a highly reactive liquid prone to rapid auto-oxidation and degradation upon exposure to atmospheric oxygen and light, the sulfate dihydrate salt (C₇H₁₄N₂O₅S) provides a highly stable, crystalline alternative. As a Senior Application Scientist, I mandate the use of the sulfate dihydrate form for rigorous pharmaceutical synthesis because it guarantees stoichiometric fidelity during reaction setup. Furthermore, the endogenous sulfate counterion acts as a latent acid source, which can be strategically utilized to auto-catalyze initial hydrazone formation before downstream cyclization[1].

Core Application I: Mechanochemical Fischer Indole Synthesis

Traditional Fischer indole syntheses require harsh, refluxing acidic conditions in toxic organic solvents. Recent paradigm shifts toward green chemistry have validated mechanochemical (ball-milling) approaches, which utilize kinetic energy to drive the reaction in a solvent-free environment[1].

Mechanistic pathway of the Fischer Indole Synthesis using 1-Methyl-1-phenylhydrazine.

Protocol 1: Solvent-Free Synthesis of N-Methylindoles

Causality & Design: In this solid-state reaction, silica acts as a grinding auxiliary to prevent the hygroscopic caking of the dihydrate salt. Sodium bisulfate (NaHSO₄) is introduced to artificially lower the pH of the solid mixture. This hyper-acidic microenvironment is strictly required to protonate the hydrazone intermediate, thereby lowering the activation energy barrier for the critical [3,3]-sigmatropic rearrangement[1].

Step-by-Step Methodology:

-

Preparation: In a 15 mL ZrO₂ milling jar containing two 8 mm ZrO₂ balls, load 1.0 mmol of 1-methyl-1-phenylhydrazine sulfate dihydrate and 1.1 mmol of the target ketone (e.g., propiophenone).

-

Auxiliary Addition: Add 300 mg of dry silica gel and 120 mg of NaHSO₄.

-

Milling: Secure the jar in a mixer mill and process at 30 Hz for 100 minutes.

-

Self-Validation (IPC): Pause the mill at 50 minutes. Extract a 5 mg micro-aliquot with 0.5 mL of ethyl acetate and spot on a TLC plate (Hexane:EtOAc 10:1). The disappearance of the UV-active hydrazine spot and the emergence of a highly fluorescent blue spot under 365 nm UV light validates the successful formation of the indole core. If the hydrazone intermediate persists, resume milling.

-

Isolation: Extract the milled powder with ethyl acetate, filter through a celite pad to remove silica and inorganic salts, and concentrate under reduced pressure.

Core Application II: One-Pot Multicomponent Spiropyran Synthesis

Spiropyrans are vital photochromic compounds and emerging pharmaceutical intermediates. 1-Methyl-1-phenylhydrazine sulfate dihydrate serves as the ideal starting point for a one-pot, four-component cascade reaction[2].

One-pot four-component reaction sequence for spiropyran derivative synthesis.

Protocol 2: Tandem Indolization-Alkylation-Condensation

Causality & Design: The Fischer indolization of 1-methyl-1-phenylhydrazine with butanone generates water and ammonium salts as byproducts. Because the subsequent C-alkylation relies on a highly electrophilic benzyl bromide in an already aqueous-ethanolic solvent system, these specific byproducts are orthogonally inert. This causality allows the entire sequence to be performed in a single pot without intermediate purification[2].

Step-by-Step Methodology:

-

Indolization: Suspend 1.0 mmol of 1-methyl-1-phenylhydrazine sulfate dihydrate and 1.0 mmol of butanone in 5 mL of ethanol. Add 0.1 equivalents of p-Toluenesulfonic acid (PTSA) and reflux for 2 hours.

-

Alkylation: Cool the mixture to 60°C. Add 1.0 mmol of benzyl bromide directly to the pot. Stir for 1 hour to achieve C-alkylation of the newly formed indole.

-

Condensation & Self-Validation (IPC): Add 1.0 mmol of 5-nitrosalicylaldehyde and 1 mL of water. The reaction mixture will immediately transition from a pale yellow suspension to a deep, chromogenic red/purple solution. This distinct colorimetric shift is a self-validating indicator that the extended conjugated spiropyran system has successfully condensed.

-

Isolation: Cool to 0°C to precipitate the spiropyran, followed by vacuum filtration.

Core Application III: Asymmetric Synthesis of Vellosimine Analogs

In the synthesis of complex indole alkaloids like vellosimine, maintaining the stereochemical integrity of adjacent chiral centers during indolization is a primary challenge[3].

Protocol 3: Enantioselective Fischer Indolization

Causality & Design: Standard Fischer conditions (e.g., concentrated HCl at reflux) will rapidly racemize sensitive α-chiral carbon centers. By utilizing the sulfate dihydrate salt buffered in mild acetic acid at a strictly controlled 70°C, the reaction provides just enough thermal and acidic energy to drive the cyclization while kinetically protecting the chiral integrity of the substrate[4].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 0.5 mmol of the chiral diketone intermediate and 0.55 mmol of 1-methyl-1-phenylhydrazine sulfate dihydrate in 2.0 mL of glacial acetic acid (0.25 M).

-

Thermal Control: Heat the reaction precisely to 70°C and stir for 3 to 18 hours, monitoring closely.

-

Self-Validation (IPC): Prior to bulk purification, evaporate a 10 µL sample and dissolve in HPLC-grade hexanes/isopropanol. Run a chiral stationary phase HPLC analysis. The retention of the enantiomeric excess (ee > 90%) validates that the thermal parameters were successfully maintained without racemization[4].

-

Purification: Remove volatiles via rotary evaporation and purify the N-allylic indole derivative using flash column chromatography.

Quantitative Data & Yield Comparison

The table below summarizes the expected yields and validated conditions for the synthesis of various pharmaceutical intermediates utilizing 1-methyl-1-phenylhydrazine.

| Application Workflow | Target Pharmacophore | Catalyst & Conditions | Validated Yield (%) | Ref. |

| Mechanochemical | N-Methylindolines | NaHSO₄, Ball Milling (30 Hz, 100 min) | 56 – 81% | [1] |

| One-Pot Multicomponent | Spiropyran Derivatives | PTSA, Ethanol, Reflux to 60°C | 58% (Overall) | [2] |

| Asymmetric Synthesis | Chiral N-Allylic Indoles | Acetic Acid, 70°C, 3–18 h | 87 – 90% | [4] |

| Alkaloid Total Synthesis | Vellosimine Analogs | Neutral to Mild Acid, Room Temp | 40 – 72% | [3] |

References

-

Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction, RSC Advances,[Link]

-

Three Complementary One‐Pot Four‐Component Reaction Sequences for Rapid, General and Direct Spiropyran Synthesis, Eur. J. Org. Chem., [Link]

-

Asymmetric synthesis of N-allylic indoles via regio- and enantioselective allylation of aryl hydrazines, Nature Communications (PMC - NIH), [Link]

-

A Short Synthesis of Vellosimine and Its Derivatives, Semantic Scholar, [Link]

Sources

- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Asymmetric synthesis of N-allylic indoles via regio- and enantioselective allylation of aryl hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Setup for Reactions Involving 1-Methyl-1-phenylhydrazine Sulfate

Executive Summary

This guide details the experimental protocols for utilizing 1-Methyl-1-phenylhydrazine sulfate (CAS: 3558-60-9 for free base; salt forms vary) in organic synthesis.[1] While the free base is a potent nucleophile, it is prone to oxidation and degradation. The sulfate salt offers superior stability and shelf-life but requires specific activation protocols to participate in nucleophilic additions, most notably the Fischer Indole Synthesis .

This document provides a self-validating workflow for:

-

Safe Handling: Managing the toxicity and carcinogenic potential of hydrazine derivatives.

-

Activation: Liberating the reactive free base from the sulfate salt.

-

Application: Synthesizing

-methylindoles via the Fischer Indole pathway, featuring a regiocontrolled mechanism.

Safety & Handling (Critical)

Hazard Class: Carcinogen (Category 1B), Acute Toxin, Skin Sensitizer.[2]

-

Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens. 1-Methyl-1-phenylhydrazine can form nitrosamines (highly carcinogenic) if exposed to nitrosating agents (e.g., nitrites).

-

PPE Requirements: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. All operations must occur within a certified chemical fume hood.

-

Decontamination: Spills should be treated with dilute hypochlorite solution (bleach) to oxidize the hydrazine to nitrogen gas before cleanup, though care must be taken to avoid creating chloramines.

Pre-Reaction Protocol: Liberation of Free Base

The sulfate salt is protonated (

Materials

-

Sodium Hydroxide (1M aqueous solution)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Brine

-

Anhydrous Sodium Sulfate (

)

Step-by-Step Procedure

-

Suspension: Suspend 10.0 mmol of the sulfate salt in 20 mL of DCM in a separatory funnel.

-

Neutralization: Slowly add 25 mL of 1M NaOH. Shake vigorously for 2-3 minutes. The solid salt should dissolve as the free base partitions into the organic layer.

-

Checkpoint: The aqueous layer pH must be >10. If not, add small aliquots of 1M NaOH until basic.

-

-

Extraction: Separate the layers. Extract the aqueous layer twice more with 10 mL DCM.

-

Drying: Combine organic layers, wash with 10 mL brine, and dry over anhydrous

for 15 minutes. -

Concentration: Filter and concentrate under reduced pressure (rotary evaporator) at

.-

Result: A yellow-to-orange oil. Use immediately. Do not store the free base for extended periods.

-

Core Application: Fischer Indole Synthesis[5][6][7]

This protocol describes the synthesis of 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole (an

Experimental Workflow Diagram

Caption: Logical workflow for converting the stable sulfate precursor into the active N-methyl indole scaffold.

Protocol A: One-Pot Acid Mediated (Recommended for Sulfate)

Best for robust substrates where free-basing is unnecessary.

Reagents:

-

1-Methyl-1-phenylhydrazine sulfate (5 mmol)

-

Cyclohexanone (5.5 mmol, 1.1 equiv)

-

Glacial Acetic Acid (15 mL)

-

Concentrated HCl (0.5 mL) - Optional, for acceleration

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the hydrazine sulfate salt and cyclohexanone in glacial acetic acid.

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours. -

Monitoring: Monitor by TLC (Eluent: 10% EtOAc/Hexane). The starting hydrazine (polar) will disappear, and a less polar fluorescent spot (Indole) will appear.

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice water. The product may precipitate as a solid.

-

If solid: Filter and wash with water.[6]

-

If oil: Extract with EtOAc (3 x 30 mL). Wash combined organics with Sat.

(until bubbling ceases) to remove acid, then brine.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Mechanistic Pathway (Regiocontrol)

The presence of the Methyl group on

Caption: The Fischer Indole mechanism.[1][5][7][6][8][9] The N-Methyl group is retained throughout, preventing N-H formation.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrazone formation | Use a Dean-Stark trap to remove water during the initial condensation step (if using benzene/toluene). |

| Dark Tarry Product | Oxidation of hydrazine | Ensure the reaction is run under Nitrogen or Argon atmosphere. Degas solvents. |

| No Reaction | Salt not dissolving | Switch to Protocol 3 (Free Base) or increase solvent polarity (e.g., use EtOH with |

| Regio-isomers | Unsymmetric ketone usage | Unsymmetric ketones (e.g., 2-butanone) yield two isomers. Use steric bulk or specific acid catalysts to influence the ratio (kinetic vs. thermodynamic control). |

References

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and scope).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for hydrazine handling).

-

Organic Syntheses , Coll. Vol. 4, p. 884 (1963); Vol. 37, p. 57 (1957). Preparation of Indole Derivatives.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77803, 1-Methyl-1-phenylhydrazine.

-

Sigma-Aldrich. Safety Data Sheet (SDS) - 1-Methyl-1-phenylhydrazine sulfate.

Sources

- 1. 1-Methyl-1-phenylhydrazine sulfate | Benchchem [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 1-METHYL-1-PHENYLHYDRAZINE SULFATE DIHYDRATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemeo.com [chemeo.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]

Application Note: Catalytic Strategies for 1-Methyl-1-phenylhydrazine Sulfate Dihydrate

Executive Summary

1-Methyl-1-phenylhydrazine sulfate dihydrate (1-MPH[1]·H₂SO₄) is a robust, shelf-stable source of the nucleophilic 1-methyl-1-phenylhydrazine moiety. Unlike its free base counterpart, which is prone to oxidation and handling hazards, the sulfate salt offers precise stoichiometry and enhanced safety. However, the presence of the sulfate counter-ion introduces a latent acidity that researchers must actively manage.

This guide details the catalytic landscapes for two primary transformations:

-

The Fischer Indole Synthesis: Accessing N-methylindoles via acid-mediated [3,3]-sigmatropic rearrangement.

-

Heterocycle Condensation: Synthesizing pyrazoles and hydrazones where pH control is critical.

Chemical Identity & Stability[2]

-

CAS: 5373-32-0 (Sulfate salt) / 618-40-6 (Free base)

-

Role: The sulfate salt acts as a "pre-activated" reagent. In protic solvents, it dissociates to release the hydrazine cation and bisulfate anion, creating an acidic microenvironment (

). -

Implication: For acid-catalyzed reactions (e.g., Fischer Indole), this auto-catalytic effect is beneficial. For base-sensitive reactions, a neutralization protocol is required.

Application I: Fischer Indole Synthesis (N-Methylindoles)[4]

Mechanistic Insight & Catalyst Selection

The synthesis of N-methylindoles from 1-MPH involves the condensation with a ketone to form a hydrazone, followed by a demanding [3,3]-sigmatropic rearrangement.

-

The Challenge: The N-methyl group exerts a steric and electronic influence that can retard the formation of the ene-hydrazine intermediate.

-

The Solution: Strong Lewis acids or Brønsted acids are required to drive the rearrangement.

| Catalyst System | Role | Pros | Cons |

| Zinc Chloride ( | Lewis Acid | High yields; drives rearrangement at lower temps ( | Requires anhydrous conditions; difficult workup (emulsions). |

| Polyphosphoric Acid (PPA) | Brønsted Acid/Solvent | Acts as both solvent and catalyst; excellent for cyclization.[5] | Viscous; difficult to stir; requires quenching. |

| Acetic Acid ( | Solvent/Weak Acid | Good for initial hydrazone formation; milder. | Often insufficient for the rearrangement step of N-methyl derivatives. |

| Sulfate (Auto-catalysis) | Internal Acid | The sulfate counter-ion provides initial protons. | Usually too weak for the final cyclization; requires high thermal energy. |

Protocol: Synthesis of 1-Methyl-2-phenylindole

Target: Synthesis of N-methyl-2-phenylindole from acetophenone and 1-MPH sulfate.

Primary Catalyst: Zinc Chloride (

Reagents:

-

1-Methyl-1-phenylhydrazine sulfate: 10.0 mmol (2.34 g)

-

Acetophenone: 10.0 mmol (1.20 g)

-

Zinc Chloride (Anhydrous): 30.0 mmol (4.0 g)

-

Solvent: Glacial Acetic Acid (5 mL) - Optional for hydrazone formation

Step-by-Step Methodology:

-

Hydrazone Formation (In Situ):

-

In a round-bottom flask, combine 1-MPH sulfate and acetophenone.

-

Note: Unlike phenylhydrazine hydrochloride, the sulfate is less soluble. Add 5 mL of glacial acetic acid and heat gently to

for 30 minutes. The solution will darken, indicating hydrazone formation. -

Checkpoint: TLC (Hexane:EtOAc 8:1) should show consumption of acetophenone.

-

-

Catalytic Activation:

-

Add anhydrous

(powdered) directly to the reaction mixture. -

CRITICAL: The reaction requires high temperatures to overcome the activation energy of the N-methyl rearrangement.

-

-

Rearrangement (The Fischer Step):

-

Heat the mixture to 120–130°C (oil bath).

-

Maintain stirring for 2–3 hours. The mixture will become a dark, viscous melt.

-

Observation: Evolution of ammonia (gas) is blocked by the N-methyl group; instead, methylamine or ammonium byproducts stay in solution, often darkening the mixture. Correction: In N-methyl Fischer synthesis,

is evolved as the leaving group is the terminal nitrogen, not the N-methylated one. The N-methyl remains in the ring.

-

-

Workup:

-

Purification:

-

Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Mechanism Visualization

The following diagram illustrates the pathway, highlighting the retention of the N-methyl group.

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis using 1-Methyl-1-phenylhydrazine.[10] Note the critical role of Lewis Acid (

Application II: Pyrazole Synthesis (Condensation)[12][13]

Catalyst Selection for Carbonyl Condensation

When reacting 1-MPH sulfate with 1,3-diketones (e.g., acetylacetone or 1,3-diphenyl-1,3-propanedione), the goal is simple condensation. Strong acids can degrade the diketone or cause charring.

-

Preferred Catalyst: Sodium Acetate (

) or mild Lewis Acids ( -

Role:

acts as a buffer, neutralizing the sulfuric acid from the 1-MPH sulfate salt to liberate the free hydrazine nucleophile in situ.

Protocol: Synthesis of 1-Methyl-3,5-diphenylpyrazole

Reagents:

-

1-MPH Sulfate: 5.0 mmol

-

Dibenzoylmethane (1,3-diphenyl-1,3-propanedione): 5.0 mmol

-

Buffer Catalyst: Sodium Acetate (

): 6.0 mmol -

Solvent: Ethanol (20 mL)

Methodology:

-

Buffering: Dissolve 1-MPH sulfate and Sodium Acetate in Ethanol. Stir for 10 minutes at RT. This generates the free hydrazine base and Sodium Sulfate in situ.

-

Condensation: Add Dibenzoylmethane.

-

Reflux: Heat to reflux (

) for 2–4 hours. -

Isolation: Pour into ice-water. The pyrazole usually precipitates as a solid. Filter and wash with cold water.

Handling & Safety Protocol

Converting Sulfate to Free Base

While the sulfate is convenient, some sensitive metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) require the pure free base to avoid catalyst poisoning by sulfur.

Free-Basing Protocol:

-

Dissolution: Suspend 10 g of 1-MPH sulfate in 50 mL water.

-

Neutralization: Slowly add 25% NaOH solution while stirring and cooling (ice bath) until pH > 10. The free base will separate as an oil.

-

Extraction: Extract immediately with Diethyl Ether or Benzene (

mL). -

Drying: Dry organic layer over KOH pellets (avoid

as it can complex with hydrazines). -

Storage: Use immediately or store under Argon at -20°C. Warning: The free base oxidizes rapidly in air.

Decision Matrix for Catalyst Use

Figure 2: Decision matrix for selecting the appropriate catalyst system based on the target reaction.

References

-

BenchChem. (n.d.). 1-Methyl-1-phenylhydrazine sulfate - Indole Scaffold Construction. Retrieved from

-

Organic Syntheses. (1942). 2-Phenylindole (Classic Fischer Indole Protocol). Org. Synth. 22 , 98. Retrieved from

-

Alfa Chemistry. (n.d.). Fischer Indole Synthesis Mechanism and Catalysts. Retrieved from

-

Mirjalili, B. F., et al. (2012).[11] Mg(HSO4)2: an efficient and eco-friendly catalyst for the synthesis of pyrazoles.[11] Chemija. Retrieved from

-

Sigma-Aldrich. (n.d.). 1-Methyl-1-phenylhydrazine sulfate dihydrate Product Sheet. Retrieved from

Sources

- 1. 1-METHYL-1-PHENYLHYDRAZINE SULFATE DIHYDRATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Methyl-1-phenyl-hydrazine sulfate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-Methyl-1-phenylhydrazine sulfate | Benchchem [benchchem.com]

- 4. 1-Methyl-1-phenyl-hydrazine sulfate [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Application Notes and Protocols for One-Pot Synthesis Using 1-Methyl-1-phenylhydrazine Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 1-Methyl-1-phenylhydrazine sulfate dihydrate in one-pot synthesis, with a primary focus on the Fischer indole synthesis for the generation of N-methylated indoles. These structures are of significant interest in medicinal chemistry and drug development. This document outlines the underlying reaction mechanism, offers detailed, field-tested protocols, and presents a workflow for the efficient synthesis of substituted indoles, eliminating the need for the isolation of intermediate hydrazones.

Introduction: The Strategic Advantage of One-Pot Fischer Indolization

The indole scaffold is a privileged structure in a multitude of natural products and pharmaceutical agents.[1] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most robust and versatile methods for constructing this crucial heterocyclic ring system.[2][3] The classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically pre-formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2]

Modern synthetic strategies, however, increasingly favor one-pot procedures that enhance efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes.[4] The use of arylhydrazine salts, such as 1-Methyl-1-phenylhydrazine sulfate dihydrate, is particularly advantageous for one-pot syntheses. The salt form not only improves the stability and handling of the hydrazine but also provides the necessary Brønsted acid catalysis in situ, obviating the need for an external acid catalyst.[5][6]

This guide focuses on the use of 1-Methyl-1-phenylhydrazine sulfate dihydrate as a direct, stable precursor for the one-pot synthesis of 1-methylindoles, which are key components in various biologically active compounds.

The Core Reaction: Mechanistic Insights into the Fischer Indole Synthesis

The one-pot Fischer indole synthesis is a cascade of acid-catalyzed reactions that seamlessly transforms the initial reactants into the final indole product.[7] Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions.

The key steps are as follows:

-

In Situ Hydrazone Formation: The reaction commences with the condensation of 1-Methyl-1-phenylhydrazine (liberated from its sulfate salt) and a carbonyl compound to form the corresponding N-methyl-N-phenylhydrazone. This is a standard imine formation reaction that occurs readily under the acidic conditions provided by the sulfate salt.[2]

-

Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes a crucial tautomerization to its enamine isomer (the "ene-hydrazine").[2][7] This step is essential as it sets the stage for the key bond-forming event.

-

[1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine intermediate undergoes a concerted[1][1]-sigmatropic rearrangement (analogous to a Cope rearrangement).[2][7] This is the core bond-forming step that establishes the C2-C3 bond of the future indole ring and cleaves the N-N bond. Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring.[3]

-

Rearomatization and Cyclization: The intermediate diimine rapidly rearomatizes to a more stable amino-imine. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring.[6]

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of ammonia (in this case, methylamine, as the starting hydrazine is N-methylated) to yield the energetically favorable aromatic indole ring.[2]

Caption: A simplified overview of the key stages in the one-pot Fischer indole synthesis.

Experimental Protocol: One-Pot Synthesis of 1-Methyl-2-phenyl-1H-indole

This protocol describes a representative one-pot synthesis of 1-Methyl-2-phenyl-1H-indole from 1-Methyl-1-phenylhydrazine sulfate dihydrate and acetophenone.

Materials:

-

1-Methyl-1-phenylhydrazine sulfate dihydrate

-

Acetophenone (or other suitable ketone/aldehyde)

-

Glacial Acetic Acid

-

Ethanol (95%)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methyl-1-phenylhydrazine sulfate dihydrate (1.0 eq).

-

Addition of Reactants: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of hydrazine salt). Begin stirring and add acetophenone (1.05 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO2 ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Methyl-2-phenyl-1H-indole.

Caption: A step-by-step visualization of the one-pot synthesis protocol.

Scope and Versatility: Representative Data